![molecular formula C18H8Cl2N6O4 B12278375 5,17-Dichloro-2,8,14,20-tetraoxa-4,6,16,18,26,28-hexazapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene](/img/structure/B12278375.png)
5,17-Dichloro-2,8,14,20-tetraoxa-4,6,16,18,26,28-hexazapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,17-Dichloro-2,8,14,20-tetraoxa-4,6,16,18,26,28-hexazapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene is a complex polycyclic compound containing oxygen, nitrogen, and chlorine atoms. It is also known by its alternative name, 5,17-dichloro-tetraoxacalix2arene2triazine . This compound is characterized by its intricate structure and significant molecular weight of 443.200 g/mol .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are often specific to the desired transformation. For example, the compound can be treated with different chlorinating agents to introduce chlorine atoms at specific positions . The major products formed from these reactions depend on the specific reagents and conditions used, and detailed reaction pathways are typically found in specialized chemical research .
Applications De Recherche Scientifique
5,17-Dichloro-2,8,14,20-tetraoxa-4,6,16,18,26,28-hexazapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene is primarily used in scientific research. Its applications span various fields, including chemistry, biology, and potentially medicine and industry . specific documented uses are limited, suggesting that it may be an experimental compound used to explore new chemical reactions and properties .
Mécanisme D'action
The mechanism of action of this compound involves its interaction with molecular targets and pathways within a given system. Due to its complex structure, it may interact with multiple targets, leading to various effects. The exact molecular targets and pathways involved are typically elucidated through detailed biochemical studies .
Comparaison Avec Des Composés Similaires
Similar compounds to 5,17-Dichloro-2,8,14,20-tetraoxa-4,6,16,18,26,28-hexazapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene include other polycyclic compounds with similar structural motifs. Examples include 3,9-dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane 3,9-dioxide . These compounds share structural similarities but differ in specific functional groups and overall molecular architecture, highlighting the uniqueness of this compound .
Propriétés
Formule moléculaire |
C18H8Cl2N6O4 |
|---|---|
Poids moléculaire |
443.2 g/mol |
Nom IUPAC |
5,17-dichloro-2,8,14,20-tetraoxa-4,6,16,18,26,28-hexazapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene |
InChI |
InChI=1S/C18H8Cl2N6O4/c19-13-21-15-25-17(23-13)29-11-5-2-6-12(8-11)30-18-24-14(20)22-16(26-18)28-10-4-1-3-9(7-10)27-15/h1-8H |
Clé InChI |
UHVZZZPZSIBQSD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC(=C1)OC3=NC(=NC(=N3)Cl)OC4=CC=CC(=C4)OC5=NC(=NC(=N5)O2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



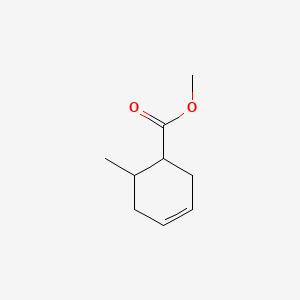
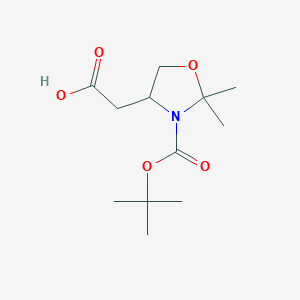
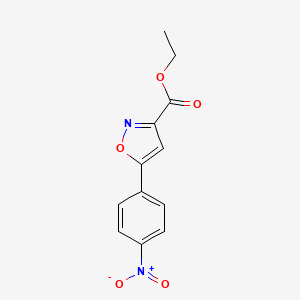
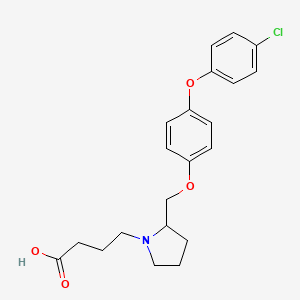
![2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12278310.png)
![Ethyl [1,3]Dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B12278314.png)
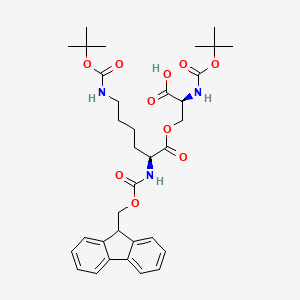
![1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B12278351.png)
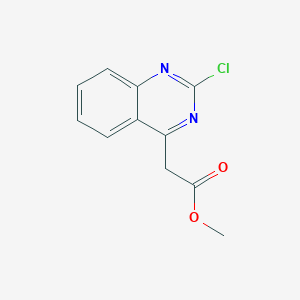
![1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-C]pyridin-4-one](/img/structure/B12278367.png)
![6-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline](/img/structure/B12278386.png)

![Butanedioic acid, 2,3-bis[(trimethylsilyl)oxy]-, bis(1-methylethyl) ester, [R-(R*,R*)]-(9CI)](/img/structure/B12278400.png)
